2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Description
Key Comparisons :
dG-C8-AαC vs. dG-C8-PhIP :
- Both adducts feature C8-guanine substitutions, but the pyridoindole system in AαC lacks the phenylimidazole group of PhIP, reducing steric hindrance during DNA polymerase bypass .
- The planar pyridoindole moiety intercalates more readily into DNA than the bulky PhIP adduct, leading to greater helix distortion .
dG-C8-AαC vs. N²-B[a]P-dG :
Table 2: Structural and Biological Implications of DNA Adducts
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVUIRPSABEGI-GZBFAFLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780452 | |
| Record name | 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269736-22-3 | |
| Record name | 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine generally involves two key components:
- Synthesis of the pyrido[2,3-b]indole moiety (the heterocyclic amine substituent)
- Attachment of this moiety to the 8-position of a 2'-deoxyguanosine nucleoside
This typically requires advanced organic synthesis techniques including heterocycle construction, selective functional group transformations, and nucleophilic substitution or cross-coupling reactions to form the C–N bond linking the pyridoindole to the guanine base.
Preparation of the Pyrido[2,3-b]indole Moiety
The pyrido[2,3-b]indole core can be synthesized via multi-step heterocyclic chemistry. A representative method involves:
- Starting from appropriate aminopyridine and indole precursors
- Sequential cyclization and functional group modifications under heating conditions
- Use of reagents such as CuO in quinoline or bases like aqueous KOH in ethanol to promote ring closure and amination steps
For example, a three-step synthesis of 2-amino-9H-pyrido[2,3-b]indole involves:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Heating in 3N propan-2-ol, 1 h | 34 | Initial cyclization |
| 2 | Heating in aqueous KOH/ethanol, 30 h | 53 | Ring closure and amination |
| 3 | Heating with CuO in quinoline, 2 h | 12 | Final aromatization step |
This sequence is adapted from heterocyclic compound synthesis literature.
Functionalization of Guanosine at the 8-Position
The guanosine nucleoside, specifically 2'-deoxyguanosine, is modified at the 8-position of the purine ring to introduce the pyridoindole substituent. Common approaches include:
- Nucleophilic substitution : The 8-position of guanosine can be activated (e.g., via halogenation or nitrosation) to allow nucleophilic displacement by the amino group of the pyridoindole.
- Cross-coupling reactions : Palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura or Stille coupling can be employed if suitable halogenated nucleoside intermediates and organometallic pyridoindole derivatives are available.
Specific Synthesis Approach for 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
Based on available data, the synthesis involves:
- Preparation of the pyrido[2,3-b]indole amine derivative as described above.
- Activation of the 8-position of 2'-deoxyguanosine, likely through halogenation (e.g., 8-bromo-2'-deoxyguanosine).
- Nucleophilic aromatic substitution of the halogen by the amino group of the pyridoindole under controlled conditions to yield the target compound.
This approach is consistent with the known chemistry of guanosine derivatives and heterocyclic amines.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Pyrido[2,3-b]indole synthesis | Multi-step heating with bases and CuO/quinoline | Formation of heterocyclic amine moiety | Moderate yields (12–53%) |
| Guanosine activation | Halogenation at 8-position (e.g., 8-bromo) | Generate reactive site for substitution | Standard nucleoside chemistry |
| Coupling reaction | Nucleophilic substitution or Pd-catalyzed cross-coupling | Attach pyridoindole to guanosine base | Dependent on conditions |
| Purification | Chromatography, crystallization | Isolate pure target nucleoside | Required for research use |
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridoindole moiety.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Anticancer Research
Studies have indicated that 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to form DNA adducts suggests it could interfere with DNA replication and transcription, leading to cell death.
Case Study:
A study published in Cancer Research demonstrated that this compound inhibited the growth of several cancer cell lines by disrupting the cell cycle and promoting apoptosis through the activation of caspase pathways .
Antiviral Activity
Research has shown that modified nucleosides like 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can inhibit viral replication. Its mechanism may involve incorporation into viral RNA or DNA, thus hindering the synthesis of viral proteins.
Case Study:
In vitro studies indicated that this compound exhibited antiviral activity against specific strains of viruses by inhibiting their replication processes .
Molecular Biology Tools
Due to its structural similarity to natural nucleosides, 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine can be utilized as a molecular probe in various biochemical assays. It can help elucidate the roles of nucleotides in cellular processes.
Application Example:
Researchers have employed this compound in fluorescence-based assays to study nucleotide interactions within cellular systems, providing insights into nucleotide metabolism and signaling pathways .
Table of Comparative Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Research | Induces apoptosis via DNA interaction | Inhibits growth in cancer cell lines |
| Antiviral Activity | Incorporation into viral nucleic acids | Reduces viral replication |
| Molecular Biology Tools | Serves as a probe for studying nucleotide interactions | Aids in understanding nucleotide signaling |
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal functions. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes and proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine, differing primarily in their substituents and biological activity:
Metabolic and Enzymatic Behavior
- Metabolism by Cytochrome P450 Enzymes: Unlike heterocyclic amines (HAAs) such as 2-amino-α-carboline (AαC), which undergo CYP1A2-mediated hydroxylation to form mutagenic metabolites (e.g., 3-HO-AαC and 6-HO-AαC), 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine lacks evidence of direct hepatic activation. However, its pyridoindole moiety may resemble HAAs in glucuronidation pathways .
Research Findings and Implications
Pharmacokinetic Considerations
Biological Activity
Overview
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a modified nucleoside that integrates a guanosine base with a pyridoindole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antiviral research. Its unique structure allows it to interact with nucleic acids, influencing various biological processes.
Chemical Structure and Properties
The IUPAC name for this compound is 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one . The molecular formula is , and it features a complex arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N8O4 |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy... |
| CAS Number | 269736-22-3 |
The biological activity of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine primarily involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA strands, leading to disruptions in their normal functions. This intercalation can inhibit viral replication and cancer cell proliferation by targeting enzymes involved in nucleic acid metabolism.
Anticancer Activity
Research indicates that 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism includes inducing apoptosis and disrupting microtubule assembly.
Table: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis; disrupts microtubules |
| HepG2 | 4.98 - 14.65 | Induces apoptosis; inhibits replication |
Antiviral Activity
The compound has also been studied for its antiviral properties. It exhibits activity against several viruses by interfering with their replication processes through nucleic acid interactions.
Case Studies
-
Study on Breast Cancer Cells :
A recent study evaluated the effects of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine on MDA-MB-231 cells. The results demonstrated that the compound caused significant morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 μM. -
Antiviral Efficacy :
Another study focused on the antiviral potential of this compound against RNA viruses. It was found to reduce viral load significantly in infected cell cultures by disrupting viral RNA synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine, and how do reaction conditions influence yield?
- Methodological Answer : Pd-catalyzed amidation and cyclization are effective for synthesizing pyridoindole-modified nucleosides, as demonstrated in analogous compounds . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize side products. For example, polar aprotic solvents like DMF enhance nucleophilic substitution at the C8 position of deoxyguanosine . Monitor intermediates via TLC or HPLC with UV detection (λ = 260 nm) for real-time yield assessment .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₃N₉O₄; 489.4866 g/mol) . Complement with ¹H/¹³C NMR to verify substitution patterns: the pyridoindole moiety will exhibit distinct aromatic proton shifts (δ 7.2–8.5 ppm), while the deoxyribose protons appear as a multiplet (δ 4.0–6.0 ppm) . FT-IR can confirm the presence of amine (-NH) and carbonyl (C=O) groups .
Q. How can computational modeling predict the compound’s interaction with DNA targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) of the pyridoindole group, which may influence intercalation or groove-binding . Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model DNA duplex stability upon ligand binding, focusing on hydrogen bonding and π-π stacking interactions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. mutagenicity) be resolved?
- Methodological Answer : Design dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to establish context-dependent effects. Use isogenic cell pairs (wild-type vs. DNA repair-deficient) to isolate mechanisms. For mutagenicity, employ Ames tests with S9 metabolic activation and compare to control nucleosides (e.g., 8-oxo-dG) . Cross-validate findings with in silico toxicity prediction tools (e.g., Toxtree) .
Q. What experimental strategies mitigate stability issues of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 5–9, 37°C) with HPLC monitoring to identify degradation products (e.g., glycosidic bond cleavage) . Lyophilization in inert atmospheres (N₂) and storage at -80°C in amber vials can prolong shelf life. For in vivo studies, formulate with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis .
Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of this compound with DNA polymerase active sites?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and compare to non-substrate analogs. X-ray crystallography of polymerase-compound complexes (resolution ≤ 2.5 Å) can reveal covalent adduct formation at the C8 position . Supplement with stopped-flow fluorescence assays to track conformational changes during nucleotide incorporation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
